N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide
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Overview
Description
N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide is an organic compound with the molecular formula C9H7F3N2O4. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a hydroxy group attached to a phenyl ring, along with an acetamide moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide typically involves the nitration of a trifluoromethyl-substituted phenol, followed by acetylation. One common method includes the following steps:
Nitration: The starting material, 2-hydroxy-5-(trifluoromethyl)phenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.
Acetylation: The nitrated product is then acetylated using acetic anhydride in the presence of a base such as pyridine. This step introduces the acetamide group to the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the development of agrochemicals and materials science, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing lipophilicity and metabolic stability. The nitro group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide
- 4-Nitro-3-(trifluoromethyl)phenol
- 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide is unique due to the combination of its functional groups. The presence of both a nitro group and a trifluoromethyl group on the phenyl ring significantly influences its chemical reactivity and biological properties. This combination is less common in similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9H7F3N2O4 |
---|---|
Molecular Weight |
264.16 g/mol |
IUPAC Name |
N-[2-hydroxy-4-nitro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7F3N2O4/c1-4(15)13-6-2-5(9(10,11)12)7(14(17)18)3-8(6)16/h2-3,16H,1H3,(H,13,15) |
InChI Key |
NVUOBTKZUFRZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)[N+](=O)[O-])O |
Origin of Product |
United States |
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